methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate
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Overview
Description
Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate is a chemical compound that features a propanoate ester linked to a phenyl-substituted imidazole ring via a sulfanyl group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties. Imidazole derivatives have been extensively studied due to their presence in many natural products and their wide range of pharmacological activities .
Mechanism of Action
Target of Action
Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives can interact with various targets due to their versatile chemical structure . The specific interactions and resulting changes would depend on the exact structure of the compound and the target it interacts with.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate typically involves the reaction of 1-phenyl-1H-imidazole-2-thiol with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its imidazole core, which is a common motif in many therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
1-Phenyl-1H-imidazole-2-thiol: Shares the imidazole core and sulfanyl group but lacks the ester functionality.
Methyl 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoate: Similar structure but with a methyl group instead of a phenyl group on the imidazole ring.
2-Phenyl-1H-imidazole-1-propiononitrile: Contains a nitrile group instead of an ester group
Uniqueness: Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate is unique due to its combination of a phenyl-substituted imidazole ring and a propanoate ester linked via a sulfanyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
methyl 2-(1-phenylimidazol-2-yl)sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10(12(16)17-2)18-13-14-8-9-15(13)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGDGAFDRPHKGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC=CN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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